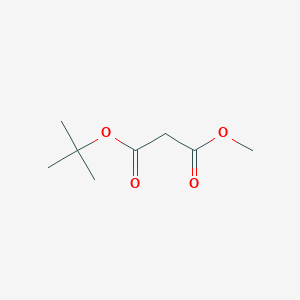

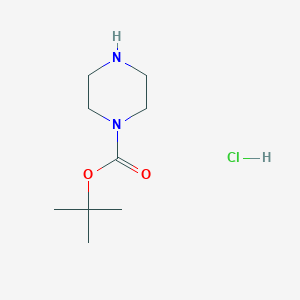

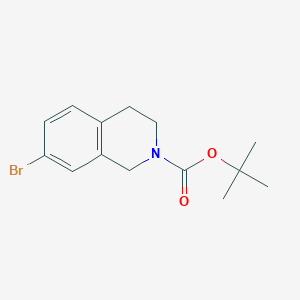

![molecular formula C6H4N2S B153566 Thiazolo[5,4-c]pyridine CAS No. 273-70-1](/img/structure/B153566.png)

Thiazolo[5,4-c]pyridine

Vue d'ensemble

Description

Thiazolo[5,4-c]pyridine is an organic compound composed of two nitrogen atoms and five carbon atoms. It is a heterocyclic aromatic compound, and is an important intermediate in the synthesis of various heterocyclic compounds. This compound has been widely studied due to its unique properties and potential applications in pharmaceuticals, agrochemicals, and materials science. In

Applications De Recherche Scientifique

Recherche sur le cancer : Inhibiteurs de c-KIT

Les dérivés de thiazolo[5,4-c]pyridine ont été identifiés comme des inhibiteurs puissants de c-KIT, qui sont cruciaux dans la recherche sur le cancer . Ces composés sont conçus pour surmonter la résistance aux médicaments dans les tumeurs stromales gastro-intestinales (GIST) en inhibant l'enzyme c-KIT et les cellules activées par c-KIT, offrant une nouvelle voie d'intervention thérapeutique .

Science des matériaux : Applications luminescentes

En science des matériaux, les composés à base de this compound sont utilisés dans les structures métallo-organiques (MOF) et les polymères de coordination (CP) pour des applications luminescentes . Ces matériaux sont prometteurs pour leur utilisation potentielle dans les capteurs chimiques en raison de leurs propriétés luminescentes lorsqu'ils répondent à des stimuli externes .

Biochimie : Agents antimicrobiens et anticancéreux

Le domaine de la biochimie profite des dérivés de this compound car ils présentent des propriétés antimicrobiennes et anticancéreuses . Ces composés sont synthétisés pour créer de nouveaux dérivés hétérocycliques qui sont efficaces contre diverses maladies et infections .

Agriculture : Activité herbicide

Les échafaudages de this compound sont des caractéristiques clés dans les nouvelles structures de tête herbicides . Ces composés présentent une forte activité herbicide contre les mauvaises herbes d'importance commerciale, contribuant au développement de nouvelles solutions de lutte contre les mauvaises herbes en agriculture .

Science de l'environnement : Chimie verte

Les dérivés de this compound sont synthétisés à l'aide de solvants verts comme le sabinène, dérivé de la biomasse . Cette approche s'aligne sur les principes de la chimie durable, visant à réduire l'impact environnemental tout en synthétisant des matériaux organiques précieux

Mécanisme D'action

Target of Action

Thiazolo[5,4-c]pyridine derivatives have been identified as potent inhibitors of several key enzymes and receptors. One of the primary targets of this compound is the c-KIT receptor , a tyrosine kinase that plays a crucial role in cell survival and proliferation . This compound derivatives have also been reported to inhibit PI3Kα , a lipid kinase involved in cellular processes such as growth, proliferation, and survival .

Mode of Action

This compound derivatives interact with their targets by binding to the active site of the enzymes, thereby inhibiting their activity. For instance, these compounds can strongly inhibit the c-KIT V560G/D816V double mutant that is resistant to imatinib, a commonly used drug for gastrointestinal stromal tumors . The inhibition of PI3Kα by this compound derivatives leads to a decrease in its activity, which can result in reduced cell proliferation .

Biochemical Pathways

The inhibition of c-KIT and PI3Kα by this compound derivatives affects several biochemical pathways. The c-KIT receptor is involved in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which regulate cell proliferation and survival. Therefore, the inhibition of c-KIT can lead to the suppression of these pathways, resulting in decreased cell proliferation . Similarly, the inhibition of PI3Kα can disrupt the PI3K/AKT/mTOR pathway, leading to reduced cell growth and survival .

Pharmacokinetics

The design and synthesis of these compounds often aim to improve their bioavailability and selectivity towards their targets .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival. By inhibiting key enzymes like c-KIT and PI3Kα, these compounds can suppress cell growth and induce apoptosis . Moreover, some this compound derivatives have shown potent anticancer activity against various cancer cell lines .

Analyse Biochimique

Biochemical Properties

Thiazolo[5,4-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with the c-KIT enzyme, a receptor tyrosine kinase that is involved in cell signaling pathways. This compound derivatives have been identified as potent inhibitors of c-KIT, effectively overcoming resistance to other inhibitors such as imatinib . These interactions are characterized by the binding of this compound to the active site of the enzyme, leading to the inhibition of its kinase activity. Additionally, this compound has been shown to interact with other proteins and biomolecules, further highlighting its versatility in biochemical applications.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, for instance, this compound derivatives have been demonstrated to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, such as the c-KIT signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, this compound disrupts the normal function of cancer cells, leading to reduced cell viability and increased cell death. Furthermore, this compound has been shown to affect gene expression and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. This compound binds to the active site of the c-KIT enzyme, inhibiting its kinase activity and preventing downstream signaling events . This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound may interact with other enzymes and proteins, further contributing to its biological effects. The compound’s ability to modulate gene expression and enzyme activity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged biological activity . Degradation of the compound over time can lead to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound, highlighting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and suppress tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects. Animal studies have provided valuable data on the dosage-dependent effects of this compound, guiding its development as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain biological activity . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics. Additionally, this compound may affect metabolic flux and metabolite levels, further contributing to its overall biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, allowing for its accumulation in target tissues . Once inside the cells, this compound may interact with intracellular proteins that facilitate its distribution to specific subcellular compartments. The localization and accumulation of this compound within cells are critical factors that influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can modulate gene expression, or to the cytoplasm, where it can interact with enzymes and signaling proteins. The subcellular localization of this compound is a key determinant of its biological effects, influencing its ability to exert therapeutic actions.

Propriétés

IUPAC Name |

[1,3]thiazolo[5,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-7-3-6-5(1)8-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIMYVFGWKCROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562784 | |

| Record name | [1,3]Thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

273-75-6 | |

| Record name | [1,3]Thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing thiazolo[5,4-c]pyridines?

A1: Several synthetic approaches have been explored for thiazolo[5,4-c]pyridine synthesis. One method utilizes diethoxymethyl acetate to cyclize ortho-disubstituted aminopyridines, affording the desired this compound structure . Another approach involves a novel ring transformation reaction using 2-aryl-6-imino-6H-1,3-thiazinecarboxylic ester hydroperchlorates as starting materials, reacting them with acceptor-substituted halomethanes to yield 2-arylthiazoles with a cyanoacetate group at position 4. Further modifications on this pathway can lead to the formation of thiazolo[5,4-c]pyridines . Additionally, directed metalation strategies have proven effective for synthesizing 2-substituted thiazolo[5,4-c]pyridines .

Q2: Can you describe a specific example of this compound synthesis?

A2: Certainly. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be converted into a variety of 5-substituted 2-amino-4-oxo-4,5-dihydrothis compound-7-carboxylates. For instance, reacting the starting material with aromatic amines yields 5-aryl substituted derivatives, while employing monosubstituted hydrazines produces 5-N-amino substituted this compound-7-carboxylates .

Q3: Has the crystal structure of any this compound derivative been determined?

A3: Yes, the crystal structure of 2-(methylthio)this compound (C7H6N2S2) has been determined. It crystallizes in the orthorhombic system, specifically in the Pnma space group .

Q4: How do structural modifications on the this compound scaffold influence its biological activity?

A4: Research suggests that attaching specific groups to the this compound core can significantly alter its biological activity. For instance, incorporating a tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine or tetrahydro-thiazolo[5,4-c]pyridine nucleus, particularly when linked to triazoles containing nitrogen aromatic heterocycles, has been shown to enhance in vitro antifungal activity, broaden the spectrum of activity, and improve water solubility .

Q5: Are there any studies exploring the structure-activity relationship of this compound derivatives as histamine H3 antagonists?

A5: Indeed, investigations have explored 4-n-propylpiperazine derivatives incorporating the this compound moiety as potential histamine H3 receptor antagonists. Seven such derivatives have undergone X-ray crystallography to determine their low-temperature structures, providing valuable insights into their structure-activity relationships and potential for pharmaceutical applications .

Q6: Has this compound been explored in the context of Met inhibition?

A6: Yes, researchers have successfully synthesized a tetrahydroimidazo-[2',1':2,3]this compound derivative demonstrating Met inhibitory activity. This synthesis involved an alkylation-cyclocondensation reaction using an aminothiazole and nitrophenacyl bromide, followed by nitro group reduction and coupling with an N-acyl alanine derivative .

Q7: What about its application in solid pharmaceutical compositions?

A7: Research has explored the use of this compound derivatives in solid pharmaceutical formulations. For instance, a diamine derivative containing a this compound moiety has shown promise for such applications. The research focuses on enhancing the dissolution rate and stability of the active pharmaceutical ingredient by combining it with specific cellulose derivatives in a solid dosage form .

Q8: Are there any single-step synthetic methods for producing this compound derivatives?

A8: Yes, a single-step synthesis of thiazolo[5,4-c]pyridines has been reported using a suitably substituted chloronitropyridine and either a thioamide or thiourea. This efficient method allows for the introduction of various substituents at the 2-position of the this compound ring system .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

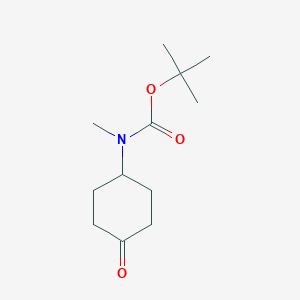

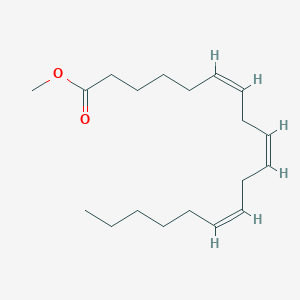

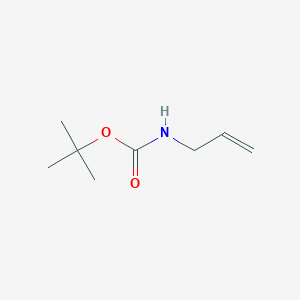

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

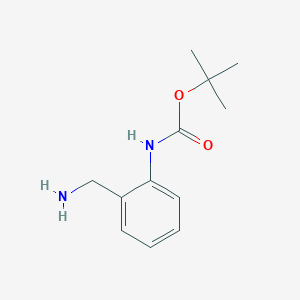

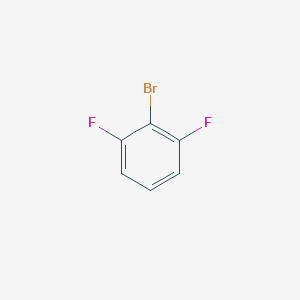

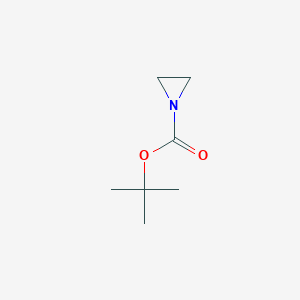

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

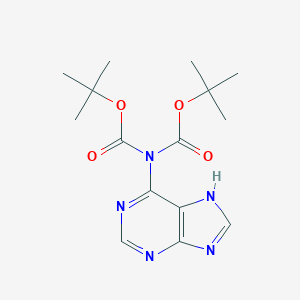

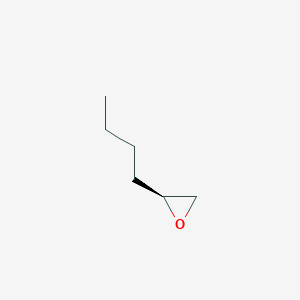

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)